Cas no 896304-09-9 (ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate)

ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate
- ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
- AKOS016380524
- ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- F2563-0631
- 896304-09-9
- ethyl 4-(2-((5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- ethyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
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- Inchi: 1S/C24H23N5O3S/c1-2-32-23(31)19-10-12-20(13-11-19)25-22(30)17-33-24-27-26-21(16-18-8-4-3-5-9-18)29(24)28-14-6-7-15-28/h3-15H,2,16-17H2,1H3,(H,25,30)
- InChI Key: AVPLIZPUJHMRDL-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=NN=C(CC2C=CC=CC=2)N1N1C=CC=C1
Computed Properties
- Exact Mass: 461.15216079g/mol
- Monoisotopic Mass: 461.15216079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 4.2
ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2563-0631-20μmol |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-10μmol |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-1mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-5mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-20mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-40mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-2μmol |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-15mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-25mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2563-0631-75mg |
ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate |
896304-09-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate
Professional Introduction to Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate (CAS No. 896304-09-9)
Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate, a compound with the CAS number 896304-09-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound's unique framework, characterized by a benzoate core functionalized with an acetamido group and a triazolylsulfanyl moiety, positions it as a promising candidate for further investigation.
The chemical composition of Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate is highly sophisticated, incorporating multiple heterocyclic rings and functional groups that contribute to its distinct pharmacological properties. The presence of the 5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol moiety is particularly noteworthy, as triazoles are well-documented for their biological activity and have been extensively studied in various therapeutic contexts. This segment of the molecule is believed to play a crucial role in modulating target interactions, thereby influencing its overall efficacy.
Recent research in medicinal chemistry has highlighted the importance of incorporating multifunctional groups into drug candidates to enhance their binding affinity and selectivity. The benzoate group in Ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol}-3-ylsulfanyl}acetamido)benzoate not only contributes to the molecule's solubility but also provides a scaffold for further derivatization. This flexibility allows chemists to modify the compound's properties while retaining its core pharmacophore, making it an attractive platform for structure-based drug design.
The acetamido group attached to the benzoate ring introduces an amide functionality, which is commonly associated with analgesic and anti-inflammatory activities. In addition, the triazolylsulfanyl moiety is known for its ability to interact with biological targets in unique ways, potentially offering advantages over traditional pharmacological agents. These features collectively make Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-1-y]-{4H-1,2,4-triazol-3-ylsulfanyl}}acetamido)benzoate a compelling subject for further exploration.
In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate complex biological pathways. The compound's ability to interact with multiple targets suggests that it may have broad therapeutic potential. For instance, studies have indicated that molecules containing triazoles can exhibit antimicrobial and anti-inflammatory properties. The benzene ring system further enhances its interaction capabilities by providing additional binding sites on biological targets.
The synthesis of Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-{4H-1,2,4-triazol-3-ylsulfanyl}}acetamido)benzoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates such as the benzoyl chloride derivative and subsequent functionalization with the appropriate pyrrole and triazole components. Each step must be meticulously controlled to ensure high yield and purity, underscoring the compound's complexity.
The pharmacological evaluation of Ethyl 4-(2-{5-benzyl}-4-(1H-pyrrol)-{4H-1,}triazol-3
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